Cas no 76497-69-3 (15,16-Dinor-8(17),11-labdadien-13-one)
76497-69-3 structure
Product Name:15,16-Dinor-8(17),11-labdadien-13-one
15,16-Dinor-8(17),11-labdadien-13-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 15,16-Dinor-8(17),11-labdadien-13-one
- (3E)-4-[(1S,4aS,8aS)-5,5,8a-Trimethyl-2-methylenedecahydro-1-naph thalenyl]-3-buten-2-one
- 15,16-Dinorlabda-8(17),11-dien-13-one
- AKOS032948642
- CHEMBL2332436
- BDBM50429855
- HY-N9158
- CS-0158861
- 76497-69-3
- (E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one
- FS-9019
- (3e)-4-[(1s,4as,8as)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-3-buten-2-one
- (E)-4-((1S,4aS,8aS)-5,5,8a-Trimethyl-2-methylenedecahydronaphthalen-1-yl)but-3-en-2-one
- [ "" ]
- 15,16-Dir-8(17),11-labdadien-13-one
-
- Inchi: InChI=1S/C18H28O/c1-13-7-10-16-17(3,4)11-6-12-18(16,5)15(13)9-8-14(2)19/h8-9,15-16H,1,6-7,10-12H2,2-5H3/b9-8+/t15-,16-,18+/m0/s1
- Chiave InChI: GWLGWWOKIBLQJF-YGUYEABBSA-N
- Sorrisi: CC(=O)/C=C/[C@@H]1[C@@]2([C@H]([C@@](CCC2)(C)C)CCC1=C)C
Proprietà calcolate
- Massa esatta: 260.21400
- Massa monoisotopica: 260.214015512g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 415
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.568
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 0.9±0.1 g/cm3
- Punto di ebollizione: 343.9±21.0 °C at 760 mmHg
- Punto di infiammabilità: 153.9±15.3 °C
- PSA: 17.07000
- LogP: 4.93040
- Pressione di vapore: 0.0±0.8 mmHg at 25°C
15,16-Dinor-8(17),11-labdadien-13-one Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
15,16-Dinor-8(17),11-labdadien-13-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2630-1 mg |
15,16-Dinor-8(17),11-labdadien-13-one |
76497-69-3 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN2630-5 mg |
15,16-Dinor-8(17),11-labdadien-13-one |
76497-69-3 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN2630-1 mL * 10 mM (in DMSO) |
15,16-Dinor-8(17),11-labdadien-13-one |
76497-69-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2630-5mg |
15,16-Dinor-8(17),11-labdadien-13-one |
76497-69-3 | 5mg |
¥ 3940 | 2023-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2630-1 mL * 10 mM (in DMSO) |
15,16-Dinor-8(17),11-labdadien-13-one |
76497-69-3 | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-08 | ||
| A2B Chem LLC | AH54262-5mg |
15,16-Dir-8(17),11-labdadien-13-one |
76497-69-3 | 97.0% | 5mg |
$702.00 | 2024-04-19 | |
| TargetMol Chemicals | TN2630-5mg |
15,16-Dinor-8(17),11-labdadien-13-one |
76497-69-3 | 5mg |
¥ 3940 | 2024-07-20 | ||
| TargetMol Chemicals | TN2630-1 ml * 10 mm |
15,16-Dinor-8(17),11-labdadien-13-one |
76497-69-3 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN2630-5mg |
15,16-Dinor-8(17),11-labdadien-13-one |
76497-69-3 | 5mg |
¥ 3940 | 2024-07-24 | ||
| TargetMol Chemicals | TN2630-1 ml * 10 mm |
15,16-Dinor-8(17),11-labdadien-13-one |
76497-69-3 | 1 ml * 10 mm |
¥ 4040 | 2024-07-24 |
15,16-Dinor-8(17),11-labdadien-13-one Letteratura correlata
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
76497-69-3 (15,16-Dinor-8(17),11-labdadien-13-one) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso